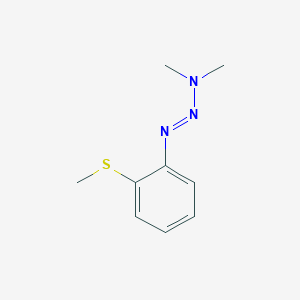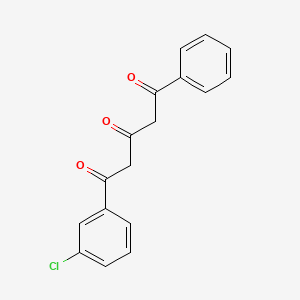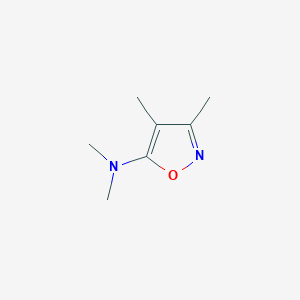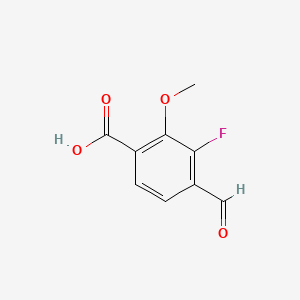
3-Fluoro-4-formyl-2-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-formyl-2-methoxybenzoic acid: is an organic compound with the molecular formula C9H7FO4 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a formyl group, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-formyl-2-methoxybenzoic acid typically involves the introduction of the fluorine, formyl, and methoxy groups onto the benzene ring. One common method is the electrophilic aromatic substitution reaction, where the benzene ring is functionalized with these groups under controlled conditions. For example, the methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base. The formyl group can be added through a formylation reaction using reagents like dichloromethyl methyl ether and a Lewis acid catalyst. The fluorine atom can be introduced using fluorinating agents such as Selectfluor.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process typically includes steps such as halogenation, formylation, and methylation, followed by purification techniques like recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in 3-Fluoro-4-formyl-2-methoxybenzoic acid can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 3-Fluoro-4-carboxy-2-methoxybenzoic acid.
Reduction: 3-Fluoro-4-hydroxymethyl-2-methoxybenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Fluoro-4-formyl-2-methoxybenzoic acid is used as a building block in organic synthesis. Its unique functional groups make it a valuable intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of benzoic acid derivatives. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications. For example, fluorinated benzoic acid derivatives are often explored for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-formyl-2-methoxybenzoic acid depends on its specific application. In general, the presence of the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, influencing its interaction with biological targets. The formyl group can participate in various chemical reactions, such as forming Schiff bases with amines, which can further interact with biological molecules. The methoxy group can affect the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
3-Fluoro-4-methoxybenzoic acid: Lacks the formyl group, making it less reactive in certain chemical transformations.
4-Formyl-2-methoxybenzoic acid: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
3-Fluoro-2-methoxybenzoic acid: Similar structure but different positioning of the formyl group, leading to different reactivity and applications.
Uniqueness: 3-Fluoro-4-formyl-2-methoxybenzoic acid is unique due to the combination of fluorine, formyl, and methoxy groups on the benzene ring. This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
Molecular Formula |
C9H7FO4 |
|---|---|
Molecular Weight |
198.15 g/mol |
IUPAC Name |
3-fluoro-4-formyl-2-methoxybenzoic acid |
InChI |
InChI=1S/C9H7FO4/c1-14-8-6(9(12)13)3-2-5(4-11)7(8)10/h2-4H,1H3,(H,12,13) |
InChI Key |
XFKXEBPFLDXVJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)C=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B14013331.png)
![2-[(1E)-3-Phenyltriaz-1-en-1-yl]benzamide](/img/structure/B14013338.png)
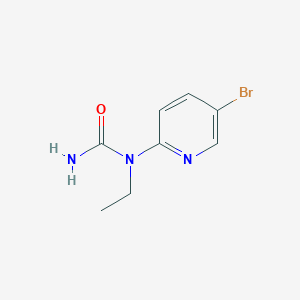
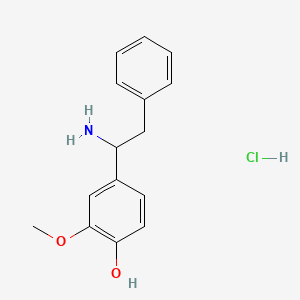


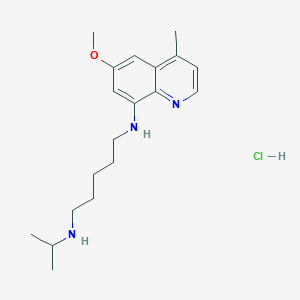
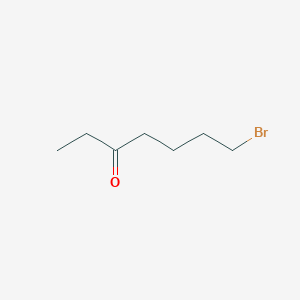
![Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B14013361.png)
